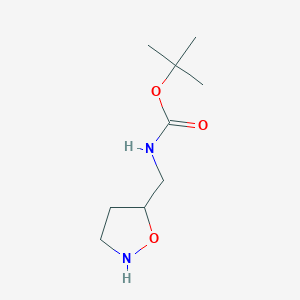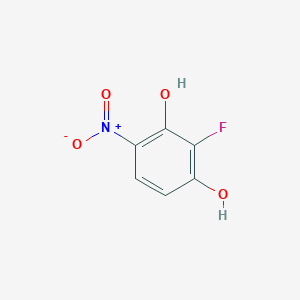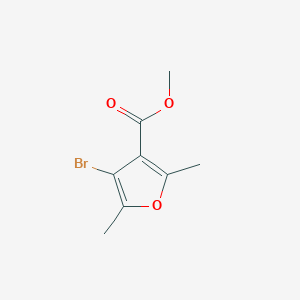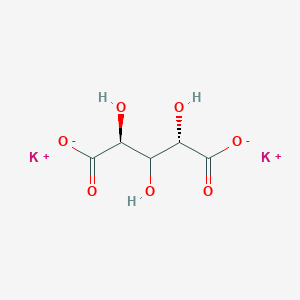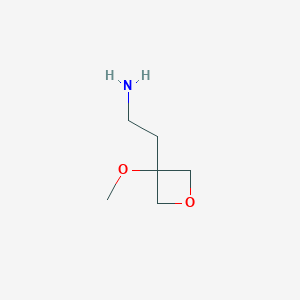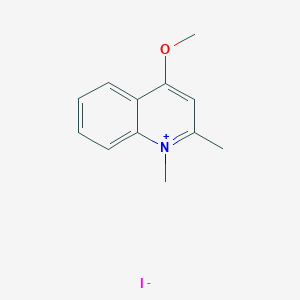
4-Methoxy-1,2-dimethylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H12IN It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide typically involves the methylation of 4-methoxyquinoline. The reaction is carried out in the presence of methyl iodide (CH3I) as the methylating agent. The reaction conditions often include the use of a solvent such as ethanol and a base to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1,2-dimethylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like chloride (Cl-) or bromide (Br-) ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quaternary ammonium salts.
Aplicaciones Científicas De Investigación
4-Methoxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: The compound can be used in studies involving the interaction of quaternary ammonium salts with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylquinolin-1-ium iodide: Similar in structure but lacks the methoxy group.
1,2-Dimethylquinolin-1-ium iodide: Similar but with different substitution patterns on the quinoline ring.
Uniqueness
4-Methoxy-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent and its utility in various scientific applications.
Propiedades
Fórmula molecular |
C12H14INO |
|---|---|
Peso molecular |
315.15 g/mol |
Nombre IUPAC |
4-methoxy-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14NO.HI/c1-9-8-12(14-3)10-6-4-5-7-11(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IERQLDHEEMCFCO-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=C1)OC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
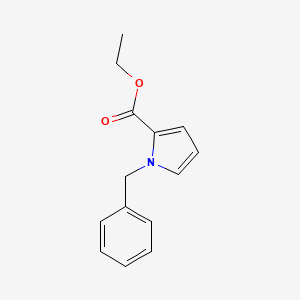
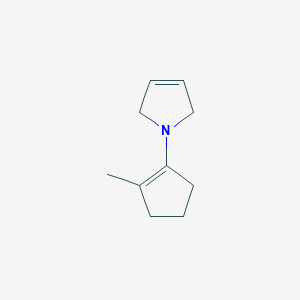
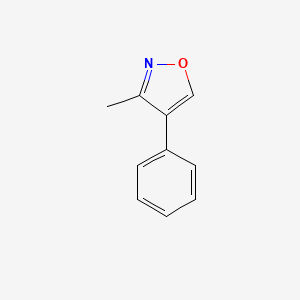
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
